molecular formula C9H18O3 B085339 Butyl 3-ethoxypropanoate CAS No. 14144-35-5

Butyl 3-ethoxypropanoate

Cat. No.: B085339
CAS No.: 14144-35-5
M. Wt: 174.24 g/mol
InChI Key: MVWVAXBILFBQIZ-UHFFFAOYSA-N
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Description

Butyl 3-ethoxypropanoate (IUPAC name: this compound) is an ester derivative of propanoic acid, featuring an ethoxy group at the third carbon and a butyl ester moiety. Esters of this class are typically used as solvents in coatings, inks, and industrial formulations due to their balanced volatility, solubility, and low toxicity .

Properties

CAS No.

14144-35-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

butyl 3-ethoxypropanoate

InChI

InChI=1S/C9H18O3/c1-3-5-7-12-9(10)6-8-11-4-2/h3-8H2,1-2H3

InChI Key

MVWVAXBILFBQIZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCOCC

Canonical SMILES

CCCCOC(=O)CCOCC

Other CAS No.

14144-35-5

solubility

0.02 M

Synonyms

butyl 3-ethoxypropanoate

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 3-Ethoxypropionate

Ethyl 3-ethoxypropionate is synthesized via Michael addition between ethanol and ethyl acrylate in the presence of catalysts like triethylamine or anion-exchange resins . Key conditions include:

Parameter Conditions Yield Purity Source
CatalystTriethylamine, anion-exchange resins98%>99.8%
Temperature20–30°C
Pressure0.5 MPa nitrogen atmosphere
Reaction Time5–8 hours

tert-Butyl Derivatives

tert-Butyl esters, such as tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate, are synthesized via nucleophilic substitution or alkylation of hydroxyl precursors with iodine or alkyl halides . For example:

  • Reaction : tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate + I₂ → tert-Butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

  • Conditions : Base (e.g., NaH), anhydrous solvent.

Substitution Reactions

The ethoxy and tert-butyl ester groups in analogs participate in nucleophilic substitutions:

Hydrolysis

  • Ethyl 3-ethoxypropionate undergoes hydrolysis in acidic/basic conditions to form 3-ethoxypropionic acid .

  • tert-Butyl esters are hydrolyzed to carboxylic acids under strong acids (e.g., HCl).

Transesterification

Ethyl 3-ethoxypropionate reacts with alcohols (e.g., 2-ethyl-1-hexanol) in the presence of titanium(IV) catalysts to form new esters :

  • Product : 2-Ethyl-1-hexyl 3-ethoxypropionate

  • Conditions : 170°C, 5-plate distillation column .

Oxidation

Ethyl 3-ethoxypropionate is oxidized to 3-ethoxypropionic acid using agents like KMnO₄ or CrO₃.

Reduction

The ester group in tert-butyl derivatives is reduced to alcohols using LiAlH₄ or NaBH₄.

Comparative Analysis of Reaction Pathways

Reaction Type Ethyl 3-Ethoxypropionate tert-Butyl Analogs
Synthesis Michael addition Nucleophilic substitution
Hydrolysis Acid/Base-catalyzed Strong acid (e.g., TFA)
Oxidation KMnO₄/CrO₃Not reported
Bioconjugation LimitedKey for PROTACs

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of butyl 3-ethoxypropanoate (inferred) with structurally related esters:

Property This compound (Inferred) Ethyl 3-Ethoxypropionate Butyl Acetate Butyl Carbitol Acetate
Molecular Formula C9H18O3 C7H14O3 C6H12O2 C10H20O4
Molecular Weight ~174.23 g/mol 146.18 g/mol 116.16 g/mol 204.3 g/mol
Boiling Point ~180–200°C (estimated) Not reported 126°C 246.7°C
Density ~0.95–1.0 g/cm³ (estimated) Not reported 0.8825 g/cm³ @ 20°C 0.979 g/cm³ @ 20°C
Water Solubility Low (similar to ethyl analog) 6.5 g/100g @ 25°C 0.5–1.0 g/100g 3.7 g/100g @ 20°C
Vapor Pressure ~0.1–0.5 kPa (estimated) Not reported 11.5 mmHg @ 25°C <0.001 kPa @ 20°C
Primary Applications Solvent for coatings/resins Coatings, industrial solvents Paints, adhesives, cosmetics High-boiling solvent for inks

Key Observations :

  • Volatility: this compound likely exhibits lower volatility than butyl acetate (boiling point ~126°C) but higher than butyl carbitol acetate (246.7°C), making it suitable for medium-drying coatings .
  • Solubility : The ethoxy group enhances water solubility compared to purely alkyl esters (e.g., butyl acetate), aligning with ethyl 3-ethoxypropionate’s solubility of 6.5 g/100g .

Toxicity and Environmental Impact

Data from analogs suggest:

  • Aquatic Toxicity: Esters like butyl acrylate show moderate toxicity to aquatic organisms (e.g., LC50 for fish: >1–10 mg/L) . This compound is expected to have similar ecological risks, requiring controlled disposal to prevent water contamination .

Q & A

Q. What solvent systems are recommended for extracting this compound from biological matrices?

  • Methodological Answer : Use liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane for high recovery rates. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) using C18 cartridges. Validate recovery efficiency via spiked samples and internal standards (e.g., deuterated analogs) .

Q. How to mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring (e.g., stirring rate, reagent purity). Characterize each batch via GC-MS purity checks and Karl Fischer titration for moisture content. Document deviations in a batch record database .

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